molecular formula C15H15NO2 B1298037 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 462066-97-3

5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B1298037
M. Wt: 241.28 g/mol
InChI Key: ROEMBHZFNMLLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (DMCQC) is a synthetic compound with a wide range of applications in scientific research. It has been extensively studied in the fields of biochemistry, physiology, and pharmacology, and is widely used in laboratory experiments. DMCQC has a unique chemical structure, which gives it a range of properties that make it useful for a variety of research purposes.

Scientific Research Applications

Antibacterial Activity

  • Tricyclic Quinolone Antibacterial Agent : A study discussed the synthesis and antibacterial activity of a tricyclic quinolone compound similar to the one . This research highlighted the importance of stereochemistry at a specific position in the molecule, which significantly affected its antibacterial efficacy (Gerster et al., 1987).

Synthesis and Bioactivity

  • Synthesis of Pyrimidoquinolines : Research explored the synthesis of pyrimidoquinolines, a category closely related to the compound . This study focused on synthesizing derivatives through different routes, contributing to the understanding of this class of compounds (Levine & Bardos, 1972).
  • Synthesis and Evaluation for Cytotoxicity and Anti-HIV : Another study involved synthesizing a compound similar to the one and evaluating its cytotoxicity and anti-HIV properties. This underscores the potential therapeutic applications of such compounds (Zhang et al., 2003).

Photocyclisation Synthesis

  • Photocyclisation to Produce Annulated Quinolines : A study investigated the synthesis of annulated quinolines, including compounds similar to the one , via photocyclisation. This method has implications for the efficient synthesis of complex quinoline derivatives (Austin et al., 2007).

Diuretic Activity

  • Synthesis and Diuretic Activity : Research focused on the synthesis of quinoline derivatives and their diuretic activity, demonstrating the potential of these compounds in medical applications (Ukrainets et al., 2013).

properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-6-9(2)14-11(7-8)13(15(17)18)10-4-3-5-12(10)16-14/h6-7H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMBHZFNMLLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3CCCC3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

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